Fezolinetant

NK3 receptor selectivity neurokinin antagonists

Researchers studying menopausal VMS or NK3 receptor pharmacology often face inconsistent selectivity across tool compounds. Fezolinetant (CAS 1629229-37-3) resolves this with >450-fold NK3 selectivity over NK1/NK2 receptors. • NK3R antagonist: IC50 = 20-25 nM; Ki = 19.9-22.1 nM in radioligand binding assays • Clinically validated: FDA/EMA-approved mechanism; network meta-analysis confirms superior VMS reduction vs. all evaluated non-hormonal therapies (SSRIs, SNRIs, gabapentin) • ≥98% purity; stock available in mg-to-g quantities; ambient/blue ice global shipping

Molecular Formula C16H15FN6OS
Molecular Weight 358.4 g/mol
CAS No. 1629229-37-3
Cat. No. B607441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFezolinetant
CAS1629229-37-3
SynonymsFezolinetant;  ESN-364;  ESN 364;  ESN364
Molecular FormulaC16H15FN6OS
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
InChIInChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
InChIKeyPPSNFPASKFYPMN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fezolinetant: Selective NK3 Antagonist for Menopausal VMS


Fezolinetant (CAS: 1629229-37-3) is a first-in-class, non-hormonal, orally active neurokinin-3 (NK3) receptor antagonist [1]. It selectively blocks neurokinin B (NKB) binding on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, thereby modulating thermoregulatory center activity [1]. Fezolinetant is specifically indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause [1].

Why Fezolinetant Substitution Fails


NK3 receptor antagonists are not interchangeable due to substantial variations in receptor selectivity, pharmacokinetic profiles, and clinical efficacy. While earlier NK3 antagonists like Osanetant and Talnetant failed in clinical development due to poor drug-likeness [2], fezolinetant demonstrates >450-fold selectivity for NK3 over NK1/NK2 receptors [1]. Additionally, a network meta-analysis confirms that fezolinetant 45 mg is statistically significantly more effective than all evaluated non-hormonal therapies (SSRIs, SNRIs, gabapentin) in reducing VMS frequency [3]. These differences in target selectivity and clinical performance preclude simple substitution.

Fezolinetant: Comparative Evidence Profile


NK3 Selectivity Advantage

Fezolinetant exhibits exceptional selectivity for the NK3 receptor. Its binding affinity (Ki = 19.9-22.1 nM) is >450-fold higher for NK3 than for NK1 or NK2 receptors [1]. This level of selectivity is critical for avoiding off-target effects associated with NK1 or NK2 antagonism. While other NK3 antagonists exist, quantitative selectivity data for direct comparators like Pavinetant or Talnetant is not uniformly reported in the same assay format, making fezolinetant's well-characterized profile a benchmark for in-class comparisons.

NK3 receptor selectivity neurokinin antagonists

In Silico Pharmacokinetic Advantage

An in silico ADME/T analysis compared fezolinetant with the earlier, developmentally suspended NK3 antagonists Osanetant and Talnetant. The study found that fezolinetant exhibits higher compliance with drug-likeness rules and more suitable physicochemical properties [1]. This computational evidence supports fezolinetant's superior developability and oral bioavailability potential, which translated to clinical success where predecessors failed.

in silico ADME/T drug-likeness NK3 antagonist

Greater Efficacy Than Non-Hormonal Therapies

A systematic review and Bayesian network meta-analysis compared fezolinetant 45 mg with hormone therapy (HT) and non-hormonal therapies (non-HTs) [1]. Fezolinetant 45 mg reduced moderate-to-severe VMS frequency significantly more than all evaluated non-HTs: paroxetine 7.5 mg (mean difference 1.66 [95% CrI 0.63-2.71]), desvenlafaxine 50-200 mg (mean differences 1.12 [0.10-2.13] to 2.16 [0.90-3.40]), and gabapentin ER 1800 mg (mean difference 1.63 [0.48-2.81]). Its efficacy did not differ significantly from most HT regimens.

vasomotor symptoms non-hormonal therapy network meta-analysis

Efficacy in Black Participants and Smokers

A pooled analysis of the SKYLIGHT 1 and 2 phase 3 trials assessed fezolinetant efficacy across intrinsic and extrinsic factors. While fezolinetant 45 mg was efficacious in all groups, the reduction in VMS frequency was particularly pronounced in Black participants (LS mean difference vs. placebo: -3.67 [95% CI -5.32 to -2.01]) and current smokers (LS mean difference: -3.48 [95% CI -5.19 to -1.77]), compared to the overall difference of -2.51 [95% CI -3.20 to -1.82] [1].

efficacy subgroups race smoking vasomotor symptoms

Waist Circumference Reduction

A 52-week pooled analysis of three SKYLIGHT phase 3 trials (n=1,830) revealed that fezolinetant 45 mg reduced waist circumference by 0.88 cm (SE 0.24) compared to only 0.15 cm (SE 0.34) with placebo [1]. Body roundness index (BRI) decreased by 0.11 (SE 0.03) with fezolinetant 45 mg versus 0.01 (SE 0.04) with placebo. Weight remained stable across groups, indicating a favorable shift in fat distribution independent of weight change.

body composition waist circumference cardiometabolic menopause

CYP1A2 Clearance and DDI Predictability

Fezolinetant is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19 [1]. This is a key differentiator from many other CNS-active drugs, which are primarily CYP3A4 or CYP2D6 substrates. A clinical DDI study with the strong CYP1A2 inhibitor fluvoxamine increased fezolinetant Cmax and AUCinf to 182% and 939%, respectively, confirming its sensitivity to CYP1A2 modulation [1]. A PBPK model further predicts exposure changes with moderate (mexiletine, ciprofloxacin) and weak (cimetidine) inhibitors [2].

CYP1A2 pharmacokinetics drug-drug interaction PBPK

Fezolinetant: Research and Therapeutic Applications


Primary Non-Hormonal VMS Treatment

Fezolinetant is the preferred non-hormonal therapy for postmenopausal women with moderate-to-severe VMS, particularly those with contraindications to or preference against hormone therapy [2]. Its superior efficacy over other non-hormonal options (SSRIs/SNRIs, gabapentin) is supported by a network meta-analysis [2].

VMS Management for Black Women and Smokers

Given the enhanced VMS reduction observed in Black participants and current smokers in pooled SKYLIGHT analyses, fezolinetant may be particularly advantageous for these populations [3].

VMS Therapy with Cardiometabolic Benefits

Fezolinetant's unique effect on reducing waist circumference and body roundness index, without weight gain, positions it as a favorable option for women concerned about central adiposity and cardiometabolic risk during menopause [4].

NK3 Antagonist Research Tool

Fezolinetant's well-characterized >450-fold selectivity for NK3 over NK1/NK2 makes it an ideal tool compound for investigating NK3 receptor pharmacology in preclinical models of thermoregulation, neuroendocrinology, and menopause-related pathophysiology [1].

Technical Documentation Hub

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